2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene
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Overview
Description
2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with a cyclohexene ring and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with cyclohexene under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of 2-(cyclohexyl)-1,3-dimethoxybenzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexene ring provides a degree of conformational flexibility, allowing the compound to fit into different molecular environments.
Comparison with Similar Compounds
2-(Cyclohex-1-en-1-yl)aniline: Similar structure but with an amino group instead of methoxy groups.
Cyclohexenone: A simpler structure with a ketone group, used in various organic synthesis reactions.
1,3-Dimethoxybenzene: Lacks the cyclohexene ring but shares the methoxy substitution pattern.
Uniqueness: 2-(Cyclohex-1-en-1-yl)-1,3-dimethoxybenzene is unique due to the combination of the cyclohexene ring and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
27124-92-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
RBCPFPLIKNRLJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CCCCC2 |
Origin of Product |
United States |
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